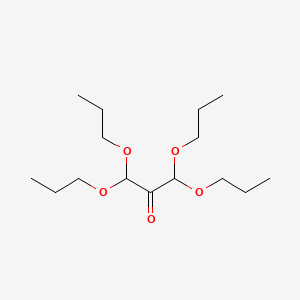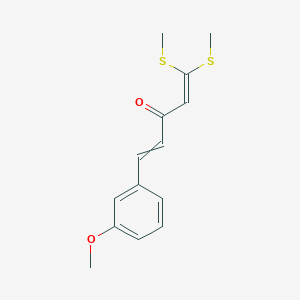![molecular formula C6H6S B14300425 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene CAS No. 111999-57-6](/img/structure/B14300425.png)
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiabicyclo[320]hepta-1(5),3-diene is a sulfur-containing bicyclic compound characterized by its unique structure, which includes a thiophene ring fused to a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene typically involves the [2 + 2] cycloaddition reaction of 2-butynedinitrile with alkyl-substituted thiophenes in the presence of aluminum chloride as a catalyst . The reaction is carried out in dichloromethane at low temperatures (0°C) to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
科学的研究の応用
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene has several applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用機序
The mechanism of action of 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene involves its ability to undergo various chemical transformations, which can be exploited in different applications. For instance, its reactivity in cycloaddition and rearrangement reactions makes it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
類似化合物との比較
Similar Compounds
- 2,5-Dimethylthiophene
- 2,3,4,5-Tetramethylthiophene
- 3-(1,1-Dimethylethyl)-2,5-dimethylthiophene
- 4,5,6,7-Tetrahydro-1,3-dimethylbenzothiophene
Uniqueness
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene stands out due to its bicyclic structure, which imparts unique reactivity and stability compared to its monocyclic counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry .
特性
CAS番号 |
111999-57-6 |
|---|---|
分子式 |
C6H6S |
分子量 |
110.18 g/mol |
IUPAC名 |
2-thiabicyclo[3.2.0]hepta-1(5),3-diene |
InChI |
InChI=1S/C6H6S/c1-2-6-5(1)3-4-7-6/h3-4H,1-2H2 |
InChIキー |
JFJPGLVXPZVMCA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C1C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
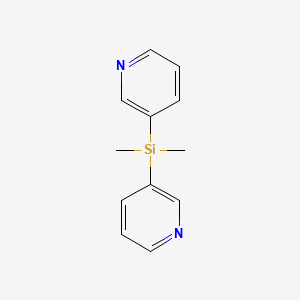
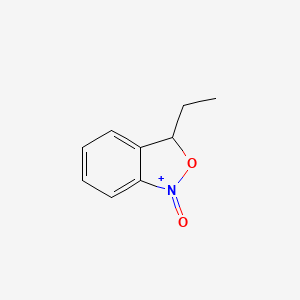

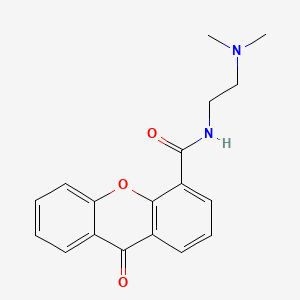
![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)
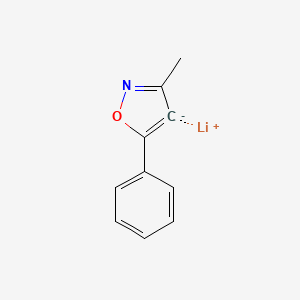
![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
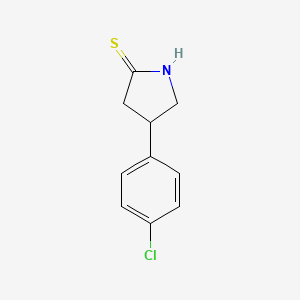
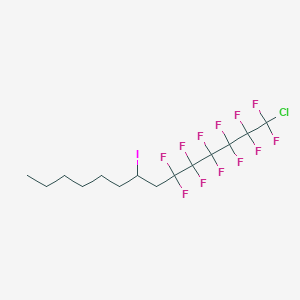
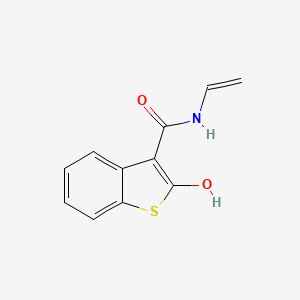
![1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide](/img/structure/B14300413.png)
